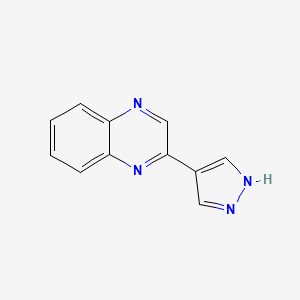

2-(1H-pyrazol-4-yl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVWTRJAQMGBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404978 | |

| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439106-90-8 | |

| Record name | 2-(1H-Pyrazol-4-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439106-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Structural Elucidation of 2-(1H-Pyrazol-4-yl)quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(1H-pyrazol-4-yl)quinoxaline derivatives. Quinoxaline and pyrazole are prominent heterocyclic scaffolds in medicinal chemistry, and their combination into a single molecular entity has garnered significant interest due to their potential as antimicrobial and anticancer agents. This document details synthetic methodologies, presents key characterization data in a structured format, and illustrates the experimental workflows for the benefit of researchers in drug discovery and development.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the construction of the pyrazole ring onto a pre-functionalized quinoxaline core or the coupling of pre-formed pyrazole and quinoxaline moieties. A common and effective strategy involves the reaction of a quinoxaline precursor bearing a hydrazine group with a suitable three-carbon synthon, which can cyclize to form the pyrazole ring.

One prevalent method utilizes 3-hydrazinylquinoxalin-2(1H)-one as a key intermediate. This intermediate can be reacted with various reagents to construct the pyrazole ring. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of N-pyrazolyl quinoxalines.

Another approach involves the 1,3-dipolar cycloaddition reaction of a hydrazinoquinoxaline derivative with an appropriate dipolarophile, followed by rearrangement and cyclization to yield the desired pyrazolyl-quinoxaline scaffold.[1]

The following diagram illustrates a generalized synthetic workflow for the preparation of these derivatives.

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key intermediates and final products, compiled from various reported procedures.[2][3][4][5]

Synthesis of 3-(2-((1H-pyrazol-4-yl)methylene)hydrazineyl)quinoxalin-2(1H)-one

Materials:

-

3-Hydrazinylquinoxalin-2(1H)-one

-

1H-pyrazole-4-carbaldehyde

-

Ethanol

-

Acetic acid

Procedure:

-

A solution of 3-hydrazinylquinoxalin-2(1H)-one (1 mmol) in ethanol (25 mL) is prepared.

-

To this solution, 1H-pyrazole-4-carbaldehyde (1 mmol) is added, followed by a catalytic amount of acetic acid (2 mL).

-

The reaction mixture is heated under reflux for a period of 6-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is quenched with crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield the pure 3-(2-((1H-pyrazol-4-yl)methylene)hydrazineyl)quinoxalin-2(1H)-one.[3]

Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methylquinoxalin-2(1H)-one

Materials:

-

4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide

-

Acetylacetone (2,4-pentanedione)

-

Absolute ethanol

Procedure:

-

A mixture of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (0.218 g, 1 mmol) and acetylacetone (0.100 g, 1 mmol) in absolute ethanol (20 mL) is prepared.

-

The mixture is refluxed for 5 hours.

-

After cooling, the solid product that forms is collected by filtration.

-

The collected solid is recrystallized from ethanol to give the pure product as white crystals.[5]

Structural Elucidation

The structural confirmation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Data Interpretation

-

Infrared (IR) Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for N-H stretching of the pyrazole and quinoxaline rings, C=O stretching for quinoxalinone derivatives, and C=N stretching vibrations.[6]

-

¹H NMR Spectroscopy: The proton NMR spectra provide crucial information about the chemical environment of the protons. Characteristic signals include those for the aromatic protons of the quinoxaline ring, the protons of the pyrazole ring, and any substituents present. For example, the pyrazole CH proton often appears as a distinct singlet.[5][7]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectra show signals for all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in quinoxalinone derivatives and the carbons of the pyrazole and quinoxaline rings are key diagnostic peaks.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, with the molecular ion peak (M+) corresponding to the molecular formula.[6][7]

The following diagram illustrates the general workflow for the structural elucidation of these compounds.

Caption: Workflow for the structural elucidation of synthesized derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives, including melting points, yields, and key spectroscopic data.

Table 1: Physicochemical Data

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 1 | C₁₂H₉N₅O | - | >300 | [3] |

| 2 | C₁₅H₁₄N₄O₂ | 85 | 265-266 | [5] |

Table 2: Spectroscopic Data

| Compound ID | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | MS (m/z) [M+] | Reference |

| 1 | 8.21 (s, 1H, pyrazole-CH), 7.20-7.95 (m, 4H, quinoxaline-H), 11.8 (s, 1H, NH), 12.5 (s, 1H, NH) | - | - | [3] |

| 2 | 6.07 (s, 1H, pyrazole-H), 2.72 (s, 3H, CH₃), 2.16 (s, 3H, CH₃) | 158.44-106.66 (aromatic C, C=O, C=N) | - | [5] |

Note: '-' indicates data not explicitly provided in the cited sources.

This guide provides a foundational understanding of the synthesis and structural analysis of this compound derivatives. Researchers are encouraged to consult the primary literature for more specific details and a broader range of examples. The methodologies and data presented herein serve as a valuable resource for the design and development of novel quinoxaline-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 3. arabjchem.org [arabjchem.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Novel Pyrazolylquinoxalines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the characterization of novel pyrazolylquinoxalines. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors. This document outlines detailed experimental protocols, presents exemplary spectroscopic data in a structured format, and illustrates key experimental workflows and potential mechanisms of action through detailed diagrams.

Introduction to Pyrazolylquinoxalines

Pyrazolylquinoxalines are a class of fused heterocyclic compounds that incorporate both pyrazole and quinoxaline moieties. This structural combination often imparts unique photophysical properties and significant biological activity, making them attractive scaffolds for drug discovery.[1][2][3] A thorough spectroscopic analysis is crucial for unambiguous structure elucidation, purity assessment, and understanding the structure-property relationships that govern their function.

Experimental Workflows

The characterization of a novel pyrazolylquinoxaline typically follows a systematic workflow, from synthesis to comprehensive spectroscopic analysis.

Caption: General experimental workflow for the synthesis and spectroscopic analysis of novel pyrazolylquinoxalines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For pyrazolylquinoxalines, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazolylquinoxaline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved; sonication may be used to aid dissolution.

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

-

Tune and shim the instrument to the specific sample and solvent.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Exemplary Data Presentation

Table 1: Representative ¹H NMR Data for a Substituted Pyrazolylquinoxaline

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Quinoxaline) | 8.10 | d | 8.0 | 1H |

| H-b (Quinoxaline) | 7.85 | t | 7.5 | 1H |

| H-c (Quinoxaline) | 7.80 | t | 7.5 | 1H |

| H-d (Quinoxaline) | 8.05 | d | 8.0 | 1H |

| H-e (Pyrazole) | 7.50 | s | - | 1H |

| -CH₃ (substituent) | 2.50 | s | - | 3H |

Table 2: Representative ¹³C NMR Data for a Substituted Pyrazolylquinoxaline

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-q (Quinoxaline, C=N) | 155.0 |

| C-q (Quinoxaline, C-N) | 142.0 |

| C-q (Aromatic CH) | 130.0 - 132.0 |

| C-q (Aromatic C) | 128.0 - 140.0 |

| C-p (Pyrazole, C=N) | 150.0 |

| C-p (Pyrazole, CH) | 110.0 |

| C-p (Pyrazole, C-subst.) | 145.0 |

| -CH₃ (substituent) | 21.0 |

Note: The chemical shifts are illustrative and will vary depending on the specific substitution pattern and solvent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the synthesized compound, which allows for the confirmation of its elemental composition.

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate intact molecular ions.

-

Mass Analysis: Acquire the mass spectrum in a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare the experimentally measured accurate mass to the theoretically calculated mass for the proposed molecular formula.

Exemplary Data Presentation

Table 3: Representative HRMS Data

| Proposed Formula | Ion Type | Calculated m/z | Measured m/z | Difference (ppm) |

| C₁₈H₁₃N₅ | [M+H]⁺ | 300.1244 | 300.1241 | -1.0 |

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of pyrazolylquinoxalines, providing insights into their electronic transitions and potential as fluorescent probes or photosensitizers.

Experimental Protocol: UV-Vis Absorption and Fluorescence Emission

-

Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, DMSO). Prepare a series of dilutions to determine an appropriate concentration for analysis (typically in the micromolar range). The absorbance at the wavelength of maximum absorption (λ_max) should ideally be between 0.1 and 1.0 for absorption measurements and below 0.1 for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at or near its λ_max.

-

Record the emission spectrum, scanning over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Quantum Yield Determination (Relative Method): [4][5][6][7][8]

-

Select a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs at a similar wavelength to the sample.

-

Prepare solutions of the standard and the sample with identical absorbance at the excitation wavelength.

-

Measure the integrated fluorescence intensity (A) of both the standard and the sample under identical experimental conditions.

-

Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (A_sample / A_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.

-

Exemplary Data Presentation

Table 4: Representative Photophysical Data for a Pyrazolylquinoxaline Derivative

| Solvent | λ_max (abs) (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_max (em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Ethanol | 350 | 25,000 | 450 | 100 | 0.45 |

| Toluene | 345 | 24,500 | 430 | 85 | 0.60 |

Potential Mechanism of Action: Kinase Inhibition

Many pyrazole-containing heterocycles have been identified as potent kinase inhibitors.[9][10][11] These compounds often act by competing with ATP for the binding site in the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting signaling pathways implicated in cell proliferation and survival.

Caption: Generalized signaling pathway illustrating the mechanism of a pyrazolylquinoxaline as a kinase inhibitor.

This guide provides a foundational framework for the spectroscopic analysis of novel pyrazolylquinoxalines. The specific experimental parameters and the interpretation of the resulting data will, of course, depend on the unique structure and properties of each new compound. Rigorous and systematic application of these techniques is essential for advancing the development of this promising class of molecules.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jasco-global.com [jasco-global.com]

- 5. static.horiba.com [static.horiba.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. rsc.org [rsc.org]

- 8. Fluorescence Quantum Yield Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Physicochemical Properties of 2-(1H-pyrazol-4-yl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available and predicted physicochemical properties of 2-(1H-pyrazol-4-yl)quinoxaline (CAS RN: 439106-90-8). Due to a lack of extensive experimental data in the public domain for this specific molecule, this document combines reported information with predicted values for key parameters. It also outlines a plausible experimental protocol for its synthesis based on established methods for related quinoxaline derivatives. Furthermore, as the specific biological targets and signaling pathways of this compound are not yet elucidated, a representative diagram of a generic kinase signaling pathway is provided, a common target for this class of compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the available and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₄ | |

| Molecular Weight | 196.21 g/mol | [1] |

| CAS Number | 439106-90-8 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (predicted) | Most Basic: 2.5 (pyrazole N), Most Acidic: 14.5 (pyrazole NH) | Predicted |

| logP (predicted) | 1.8 | Predicted |

Note: Predicted values for pKa and logP were obtained using computational models and should be confirmed by experimental analysis.

Synthesis and Characterization

Proposed Synthetic Protocol

A common and effective method for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, a potential route involves the reaction of o-phenylenediamine with (1H-pyrazol-4-yl)glyoxal.

Materials:

-

o-Phenylenediamine

-

(1H-pyrazol-4-yl)glyoxal (or a suitable precursor that can be converted in situ)

-

Ethanol or Acetic Acid (as solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Add a solution of (1H-pyrazol-4-yl)glyoxal (1 equivalent) in the same solvent dropwise to the stirred solution of o-phenylenediamine at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the quinoxaline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Many quinoxaline derivatives function as kinase inhibitors.

Given the absence of specific data for the target compound, a generic kinase signaling pathway is presented below as a representative example of a potential mechanism of action for this class of molecules.

Representative Kinase Signaling Pathway

Caption: A generic kinase signaling pathway potentially targeted by quinoxaline derivatives.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery and materials science. This guide provides a starting point for researchers by summarizing its known and predicted physicochemical properties and outlining a practical synthetic approach. The lack of extensive experimental data highlights the opportunity for significant contributions in characterizing this molecule and exploring its biological activities. Future studies should focus on the experimental determination of its physicochemical parameters, optimization of its synthesis, and screening for biological activity to elucidate its mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazolylquinoxaline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and quinoxaline moieties has given rise to a versatile class of heterocyclic compounds known as pyrazolylquinoxalines. These scaffolds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazolylquinoxaline derivatives. It details synthetic methodologies, experimental protocols for biological evaluation, and summarizes key quantitative data. Furthermore, this guide illustrates the implicated signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[4][5] Their therapeutic applications are wide-ranging, with established efficacy as antibacterial, antifungal, antiviral, and anticancer agents.[1][5] The pyrazoline nucleus is another critical pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][6][7] The strategic combination of these two privileged scaffolds into a single molecular entity, the pyrazolylquinoxaline scaffold, has led to the development of novel compounds with enhanced and diverse pharmacological profiles.

This guide will explore the synthetic routes to these hybrid molecules, provide detailed experimental procedures for their biological assessment, and present a consolidated view of their therapeutic potential, with a focus on their antimicrobial and anticancer activities.

Synthesis of Pyrazolylquinoxaline Scaffolds

The synthesis of pyrazolylquinoxaline derivatives typically involves multi-step reactions. A common strategy begins with the synthesis of a quinoxaline-containing chalcone, which then undergoes cyclization with a hydrazine derivative to form the pyrazoline ring.

General Synthetic Workflow

The logical flow for the synthesis and initial screening of pyrazolylquinoxaline scaffolds is outlined below. This workflow represents a common pathway from starting materials to the identification of biologically active lead compounds.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mtieat.org [mtieat.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 2-(1H-pyrazol-4-yl)quinoxaline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 2-(1H-pyrazol-4-yl)quinoxaline analogs, a class of heterocyclic compounds with significant potential in drug discovery. This document outlines detailed experimental protocols for key biological assays, presents quantitative data for representative analogs, and visualizes relevant biological pathways and experimental workflows.

Introduction

Quinoxaline derivatives, particularly those incorporating a pyrazole moiety, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and kinase-inhibiting agents. The this compound scaffold represents a promising pharmacophore for the development of novel therapeutics. This guide serves as a resource for researchers initiating the biological evaluation of this compound class.

Data Presentation: Biological Activity of this compound Analogs

The following tables summarize the in vitro biological activities of selected this compound analogs and related derivatives from various studies.

Table 1: Anticancer Activity (Cytotoxicity)

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Quinoxaline Derivative 4m | A549 (Human Lung Carcinoma) | MTT Assay | 9.32 ± 1.56 | [1] |

| Quinoxaline Derivative 4b | A549 (Human Lung Carcinoma) | MTT Assay | 11.98 ± 2.59 | [1] |

| Quinoxaline-based Compound 15 | HCT-116 (Human Colon Carcinoma) | Not Specified | 5.50 | [2] |

| Quinoxaline-based Compound 15 | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 2.20 | [2] |

| Quinoxaline-based Compound 15 | HepG-2 (Human Liver Carcinoma) | Not Specified | 5.30 | [2] |

| Quinoxaline Derivative 17b | HCT-116 (Human Colon Carcinoma) | Not Specified | - | [2] |

| Quinoxaline Derivative 16e | HCT-116 (Human Colon Carcinoma) | Not Specified | - | [2] |

Table 2: Antimicrobial Activity

| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Quinoxalin-2(1H)-one Derivative 4a | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |

| Quinoxalin-2(1H)-one Derivative 7 | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |

| Quinoxalin-2(1H)-one Derivative 8a | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |

| Quinoxalin-2(1H)-one Derivative 11b | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |

| Quinoxalin-2(1H)-one Derivative 13 | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |

| Quinoxalin-2(1H)-one Derivative 16 | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |

Table 3: Kinase Inhibition Activity

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| Quinoxaline Derivative 26e | ASK1 | ADP-Glo Luminescent Assay | 30.17 | [4] |

| Quinoxaline Derivative 23j | VEGFR-2 | Not Specified | 3.7 | [5] |

| Quinoxaline Derivative 17b | VEGFR-2 | Not Specified | 2.7 | [2] |

| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | Not Specified | 57 | |

| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | Not Specified | 66 | |

| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | Not Specified | 62 | |

| Pyrrolo[1,2-a]quinoxalin-4(5H)-one 2 | BTK | Not Specified | 7.41 | [6] |

| Pyrrolo[1,2-a]quinoxalin-4(5H)-one 4 | BTK | Not Specified | 11.4 | [6] |

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[7]

-

MTT Addition: Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[7]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Kinase Inhibition Screening: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Target kinase and its specific substrate

-

Kinase reaction buffer

-

ATP

-

This compound analogs

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and serially diluted test compounds.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.[8]

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[8]

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[8]

-

Luminescence Measurement: Measure the luminescence using a plate reader.[8]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound analogs

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the wells of a 96-well plate containing broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

DNA Gyrase Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase.

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

DNA Gyrase

-

Gyrase assay buffer (containing ATP)

-

This compound analogs

-

Stop buffer/loading dye

-

Agarose gel

-

Ethidium bromide

Procedure:

-

Reaction Setup: In a microfuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[9]

-

Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The initial biological screening protocols and data presented in this guide provide a foundational framework for researchers to evaluate the potential of their synthesized analogs. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of promising compounds is warranted to advance this class of molecules towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. topogen.com [topogen.com]

Exploring the Chemical Space of Pyrazole-Substituted Quinoxalines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds has consistently proven to be a fruitful strategy for the discovery of novel therapeutic agents. Among these, quinoxaline and pyrazole moieties stand out for their broad spectrum of biological activities. Quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a core structure in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a variety of approved drugs and clinical candidates.[5][6][7]

The combination of these two pharmacophores into a single molecular entity, the pyrazole-substituted quinoxaline, has garnered significant attention. This molecular hybridization aims to leverage the distinct chemical and biological attributes of each component, thereby expanding the accessible chemical space and unlocking new therapeutic possibilities. These compounds have emerged as potent inhibitors of various protein kinases, modulators of key signaling pathways, and promising antimicrobial agents.[8][9][10][11]

This technical guide provides an in-depth exploration of the chemical space of pyrazole-substituted quinoxalines. It covers synthetic methodologies, structure-activity relationships (SAR), and a summary of their biological activities, with a focus on their potential in drug discovery. Detailed experimental protocols, tabulated quantitative data, and visualizations of a key signaling pathway and a typical experimental workflow are presented to serve as a comprehensive resource for researchers in the field.

Synthetic Strategies and Experimental Protocols

The synthesis of pyrazole-substituted quinoxalines can be broadly approached through two main strategies: the construction of the pyrazole ring onto a pre-existing quinoxaline scaffold, or the formation of the quinoxaline ring from a pyrazole-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

General Synthetic Protocol: Synthesis of 3-(Pyrazol-1-yl)quinoxalin-2(1H)-one Derivatives

A common route involves the reaction of a 3-hydrazinylquinoxaline derivative with a suitable precursor for the pyrazole ring.

Step 1: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

This intermediate is a key building block. Its synthesis typically starts from a corresponding 3-chloroquinoxaline derivative, which is then reacted with hydrazine hydrate.

Step 2: Cyclization to form the Pyrazole Ring

The 3-hydrazinylquinoxaline intermediate can be reacted with various 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring. For example, reaction with 2-amino-1,1,3-propenetricarbonitrile in ethanol under reflux yields a 5-amino-3-(cyanomethyl)-1-(quinoxalin-2-yl)-1H-pyrazole-4-carbonitrile derivative.[8]

Experimental Protocol: Synthesis of 5-amino-3-(cyanomethyl)-1-(7-(morpholinosulfonyl)-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carbonitrile [8]

-

An equimolar amount of 3-(hydrazinyl)quinoxaline derivative (1 mmol) and 2-amino-1,1,3-propenetricarbonitrile (1 mmol) are mixed in absolute ethanol (25 mL).

-

The reaction mixture is heated under reflux for 8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After cooling, the solid precipitate that forms is collected by filtration.

-

The crude product is crystallized from ethanol to yield the purified final compound.

General Synthetic Protocol: Synthesis of 3-Substituted-4-(quinoxalin-6-yl)pyrazoles

This approach involves the construction of the quinoxaline ring onto a pyrazole-containing starting material.

Step 1: Synthesis of a Pyrazole with a Pendant Group for Quinoxaline Formation

This typically involves creating a pyrazole with an ortho-diaminobenzene precursor attached.

Step 2: Cyclization to form the Quinoxaline Ring

The ortho-diaminobenzene moiety on the pyrazole is then cyclized with a 1,2-dicarbonyl compound to form the quinoxaline ring.[4][12]

Chemical Space and Structure-Activity Relationships (SAR)

The exploration of the chemical space of pyrazole-substituted quinoxalines has revealed critical insights into their structure-activity relationships. The biological activity of these compounds can be finely tuned by modifying the substitution patterns on both the quinoxaline and pyrazole rings.

-

Substituents on the Quinoxaline Ring: Electron-withdrawing groups, such as a morpholinosulfonyl group, at the 6-position of the quinoxalin-2(1H)-one core have been shown to be important for antimicrobial activity.[8] For kinase inhibitors, substitutions at the 6- and 7-positions of the quinoxaline ring are often explored to enhance potency and selectivity.[10][13]

-

Substituents on the Pyrazole Ring: The nature of the substituents on the pyrazole ring plays a crucial role in determining the biological target and potency.

-

For antimicrobial agents, the presence of amino and cyanomethyl groups on the pyrazole ring has been found to be favorable.[8]

-

In the context of kinase inhibitors, aryl or heteroaryl substitutions on the pyrazole ring are common for establishing key interactions within the ATP-binding pocket of the target kinase. For example, in a series of TGF-β type I receptor kinase inhibitors, various substituted phenyl groups were explored at the 3-position of the pyrazole ring.[10][13]

-

The SAR for some anticancer quinoxalines shows that electron-releasing groups on an aromatic ring attached to the quinoxaline system increase activity, while electron-withdrawing groups decrease it.[2]

-

Biological Activities and Therapeutic Potential

Pyrazole-substituted quinoxalines exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery in multiple therapeutic areas.

Antimicrobial Activity

Several pyrazole-substituted quinoxalin-2(1H)-one derivatives have demonstrated significant antibacterial and antifungal activity.[8] These compounds have shown efficacy against both standard strains and multi-drug resistant bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[8]

Kinase Inhibition

A major focus of research on pyrazole-substituted quinoxalines has been their development as protein kinase inhibitors.[9][10][11][14] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

-

TGF-β Type I Receptor Kinase (ALK5) Inhibitors: Certain 3-substituted-4-(quinoxalin-6-yl)pyrazoles have been identified as potent inhibitors of ALK5, a key mediator in the transforming growth factor-β (TGF-β) signaling pathway, which is involved in cancer progression.[10][13]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: Dibromo-substituted quinoxaline derivatives have been discovered as effective small-molecule inhibitors of ASK1, a potential therapeutic target for conditions like non-alcoholic steatohepatitis.[14]

-

FLT3 Kinase Inhibitors: 3H-Pyrazolo[4,3-f]quinoline-based compounds have shown potent inhibition of the FLT3 kinase and its mutant forms, which are drivers of acute myeloid leukemia (AML).[11]

-

Haspin Kinase Inhibitors: Pyrazolo[3,4-g]isoquinoline derivatives have been explored as a novel family of kinase inhibitors with varying selectivity profiles, including activity against Haspin kinase.[9]

Quantitative Data Summary

The following tables summarize the biological activity data for representative pyrazole-substituted quinoxalines from the literature.

Table 1: Antimicrobial and DNA Gyrase Inhibitory Activity of Selected Pyrazole-Substituted Quinoxalin-2(1H)-ones [8]

| Compound | Target Organism/Enzyme | MIC (µg/mL) | IC50 (µM) |

| 4a | S. aureus | 1.95 | - |

| 7 | S. aureus | 0.97 | - |

| 8a | S. aureus | 1.95 | - |

| 11b | S. aureus | 0.97 | - |

| 13 | S. aureus | 3.9 | - |

| 16 | S. aureus | 1.95 | - |

| 4a | S. aureus DNA Gyrase | - | 15.34 ± 1.39 |

| 7 | S. aureus DNA Gyrase | - | 10.93 ± 1.81 |

| 8a | S. aureus DNA Gyrase | - | 12.86 ± 1.15 |

| 11b | S. aureus DNA Gyrase | - | 11.42 ± 1.48 |

| 13 | S. aureus DNA Gyrase | - | 26.18 ± 1.22 |

| 16 | S. aureus DNA Gyrase | - | 18.25 ± 1.73 |

| Ciprofloxacin | S. aureus DNA Gyrase | - | 26.31 ± 1.64 |

Table 2: Kinase Inhibitory Activity of Selected Pyrazole-Substituted Quinoxalines

| Compound | Target Kinase | IC50 (nM) | Reference |

| 19b | TGF-β type I receptor (ALK5) | 280 | [10] |

| 1b | Haspin | 57 | [9] |

| 1c | Haspin | 66 | [9] |

| 12d | ASK1 | 49.63 | [14] |

| 26e | ASK1 | 30.17 | [14] |

| Quizartinib | FLT3 | comparable to novel compounds | [11] |

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context in which these compounds function and how they are developed, the following diagrams are provided.

Caption: TGF-β Signaling Pathway and Point of Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors | Semantic Scholar [semanticscholar.org]

- 11. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

Synthesis and Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides: A Technical Guide

This guide provides an in-depth overview of the synthesis of 2-(pyrazol-4-yl)quinoxaline 1-oxides and their subsequent deoxidation. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the diverse biological activities associated with quinoxaline and pyrazole scaffolds.[1][2] This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate further research and application.

Synthesis of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides

The primary route for the synthesis of 2-(pyrazol-4-yl)quinoxaline 1-oxides involves the reaction of a substituted 2-(1-methylhydrazino)quinoxaline 1-oxide with an acetylenedicarboxylate. This reaction proceeds through the addition of the hydrazino group to the acetylenedicarboxylate, leading to the formation of the pyrazole ring, followed by a rearrangement.[3]

A key starting material for this synthesis is 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide. The reaction of this precursor with dialkyl acetylenedicarboxylates yields the corresponding 2-(pyrazol-4-yl)quinoxaline 1-oxides.[3]

Experimental Protocol: Synthesis of Dimethyl 4-(7-chloro-4-oxidoquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (5a) and Diethyl 4-(7-chloro-4-oxidoquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (5b)[3]

A solution of 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide (3) and an equimolar amount of dialkyl acetylenedicarboxylate (dimethyl or diethyl) in methanol is refluxed for a specified period. The reaction mixture is then cooled, and the precipitated solid is collected by filtration and recrystallized to afford the pure product.

Detailed Steps:

-

Dissolve 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide (3) in methanol.

-

Add an equimolar amount of the respective dialkyl acetylenedicarboxylate.

-

Reflux the mixture for the time indicated in Table 1.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with a small amount of cold methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure 2-(pyrazol-4-yl)quinoxaline 1-oxide.

Quantitative Data for Synthesis

| Compound | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 5a | 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide, Dimethyl acetylenedicarboxylate | 3 | 75 | 218-220 |

| 5b | 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide, Diethyl acetylenedicarboxylate | 3 | 78 | 198-200 |

Table 1: Synthesis of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides [3]

Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides

The deoxidation of 2-(pyrazol-4-yl)quinoxaline 1-oxides can be achieved using various reducing agents. A common method employs phosphoryl chloride in N,N-dimethylformamide (DMF).[3] This process removes the N-oxide functionality to yield the corresponding 2-(pyrazol-4-yl)quinoxaline.

It is important to note that the selective monodeoxygenation of quinoxaline 1,4-dioxides can be achieved with reagents like trimethyl phosphite, which may be relevant if starting from a di-N-oxide precursor.[4] However, for the deoxidation of the synthesized mono-oxides (5a and 5b), a more potent system is utilized.

Experimental Protocol: Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides (5a, 5b)[3]

A mixture of the 2-(pyrazol-4-yl)quinoxaline 1-oxide and phosphoryl chloride in N,N-dimethylformamide is stirred at room temperature. The reaction is then quenched by pouring it into ice water, and the resulting precipitate is collected and recrystallized.

Detailed Steps:

-

Suspend the 2-(pyrazol-4-yl)quinoxaline 1-oxide (5a or 5b) in N,N-dimethylformamide.

-

Add phosphoryl chloride dropwise to the suspension at 0 °C.

-

Stir the mixture at room temperature for the time specified in Table 2.

-

Carefully pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure deoxidized product.

Quantitative Data for Deoxidation

| Starting Material | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 5a | Dimethyl 4-(7-chloroquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (8a) | 2 | 85 | 165-167 |

| 5b | Diethyl 4-(7-chloroquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (8b) | 2 | 88 | 138-140 |

Table 2: Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides [3]

Visualized Experimental Workflows

The following diagrams illustrate the synthesis and deoxidation processes described above.

Caption: Workflow for the synthesis of 2-(pyrazol-4-yl)quinoxaline 1-oxides.

References

Investigating Tautomerism in Pyrazolyl-Quinoxaline Systems: A Technical Overview

A comprehensive investigation into the tautomeric forms of 2-(1H-pyrazol-4-yl)quinoxaline reveals a notable absence of specific experimental or computational studies in the current scientific literature. Despite extensive searches, no dedicated research focusing on the synthesis, characterization, or tautomeric equilibrium of this particular molecule could be identified. Therefore, this guide will provide an in-depth technical overview of the anticipated tautomeric behavior of this compound based on the well-established principles of pyrazole and quinoxaline chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential tautomers and the methodologies to study them.

Introduction to Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in heterocyclic chemistry with significant implications for a molecule's physical, chemical, and biological properties. For a molecule like this compound, two primary sources of tautomerism exist: the prototropic tautomerism of the pyrazole ring and the potential for annular tautomerism involving the quinoxaline nitrogen atoms.

The pyrazole ring can exist in two main tautomeric forms, the 1H- and 2H-forms, depending on the position of the proton on the nitrogen atoms. The relative stability of these tautomers is influenced by the nature and position of substituents.[1] Similarly, while the aromatic quinoxaline ring itself is not prone to tautomerism, its derivatives, particularly those with exocyclic double bonds or hydroxyl groups, can exhibit keto-enol or imine-enamine tautomerism.[2]

Potential Tautomeric Forms of this compound

Based on the general principles of pyrazole tautomerism, this compound is expected to exist primarily as an equilibrium between two tautomers:

-

Tautomer A: this compound

-

Tautomer B: 2-(2H-pyrazol-4-yl)quinoxaline

The quinoxaline ring is likely to remain as the stable aromatic system. The equilibrium between Tautomer A and Tautomer B would be governed by the electronic effects of the quinoxaline substituent on the pyrazole ring.

Caption: Prototropic tautomerism of this compound.

Note: As actual images for the tautomers cannot be generated, placeholders are used in the DOT script. In a real-world application, these would be replaced with the chemical structures.

Data Presentation: A Predictive Framework

In the absence of experimental data for this compound, the following tables provide a template for how quantitative data on its tautomers would be presented. The values are hypothetical and for illustrative purposes only, based on typical findings for substituted pyrazoles.

Table 1: Calculated Relative Energies of Tautomers

| Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) |

| Tautomer A | DFT/B3LYP/6-31G | Gas Phase | 0.00 |

| Tautomer B | DFT/B3LYP/6-31G | Gas Phase | +1.5 |

| Tautomer A | DFT/B3LYP/6-31G | DMSO | 0.00 |

| Tautomer B | DFT/B3LYP/6-31G | DMSO | +1.2 |

Table 2: Predicted Key NMR Chemical Shifts (ppm)

| Tautomer | Nucleus | Predicted Chemical Shift (ppm) |

| Tautomer A | Pyrazole N1-H | 13.5 |

| Pyrazole C3 | 140.2 | |

| Pyrazole C5 | 130.8 | |

| Tautomer B | Pyrazole N2-H | 13.2 |

| Pyrazole C3 | 135.5 | |

| Pyrazole C5 | 135.5 |

Experimental Protocols for Tautomer Investigation

The following outlines the key experimental methodologies that would be employed to investigate the tautomeric forms of this compound.

Synthesis and Characterization

A potential synthetic route to this compound could involve the condensation of a pyrazole-4-carbaldehyde or a related derivative with o-phenylenediamine.

Caption: A possible synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.

-

¹H NMR: The chemical shift of the pyrazole N-H proton would be a key indicator. Different tautomers would likely exhibit distinct N-H signals. The observation of a single, broadened N-H signal could suggest a rapid equilibrium between tautomers on the NMR timescale.

-

¹³C NMR: The chemical shifts of the pyrazole C3 and C5 carbons are sensitive to the tautomeric form. In the symmetric 2H-tautomer, these carbons would be equivalent, while in the 1H-tautomer, they would have different chemical shifts.[1]

-

¹⁵N NMR: This technique provides direct information about the nitrogen environment and is highly sensitive to tautomeric changes.

Experimental Workflow for NMR Analysis:

Caption: Workflow for investigating tautomerism using NMR spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. By determining the precise positions of all atoms, including the hydrogen on the pyrazole nitrogen, the dominant tautomer in the crystal lattice can be identified.

Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of tautomers.

Computational Workflow:

Caption: A typical workflow for the computational study of tautomerism.

Conclusion

While specific data for this compound is currently unavailable, this guide provides a comprehensive framework for its investigation. The tautomeric equilibrium is expected to be a key feature of this molecule, primarily involving the prototropic tautomerism of the pyrazole ring. The experimental and computational protocols outlined here represent the standard methodologies for elucidating the tautomeric forms of such heterocyclic systems. Future research in this area would be valuable for a complete understanding of the chemical and physical properties of this compound, which may have applications in medicinal chemistry and materials science.

References

Unambiguous Structure Determination of Isomeric Pyrazolylquinoxalines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the analytical techniques and methodologies essential for the unambiguous structure determination of isomeric pyrazolylquinoxalines. Differentiating between regioisomers of these heterocyclic compounds is a critical step in medicinal chemistry and drug development, as subtle structural variations can lead to significant differences in biological activity.

Introduction to Pyrazolylquinoxaline Isomerism

Pyrazolylquinoxalines are heterocyclic compounds containing both a pyrazole and a quinoxaline ring system. The synthesis of these molecules can often lead to the formation of multiple regioisomers, where the pyrazole ring is attached to the quinoxaline core at different positions. For instance, the reaction of a diketone with a hydrazine can result in isomers based on which nitrogen of the pyrazole ring is attached to the quinoxaline moiety. The correct identification of these isomers is paramount for establishing clear structure-activity relationships (SAR).

Key Analytical Techniques for Structure Elucidation

A combination of spectroscopic techniques is typically required for the definitive structural assignment of pyrazolylquinoxaline isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool, often supplemented by Mass Spectrometry (MS) and, where possible, single-crystal X-ray crystallography for absolute confirmation.

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[1] For isomeric pyrazolylquinoxalines, a suite of 1D and 2D NMR experiments is employed to resolve structural ambiguities.

-

1D NMR (¹H and ¹³C): Initial analysis begins with ¹H and ¹³C NMR spectra. While these can provide initial clues based on chemical shifts and coupling constants, they are often insufficient on their own to distinguish between isomers due to the similarity in the electronic environments of the nuclei.[1][2][3][4]

-

2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations.[5][6][7]

-

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for differentiating regioisomers. HMBC detects long-range (2-3 bond) correlations between protons and carbons. By identifying key correlations, one can unequivocally establish the connectivity between the pyrazole and quinoxaline rings. For example, a correlation between a specific proton on the pyrazole ring and a carbon on the quinoxaline ring can confirm the point of attachment.[5][6]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. NOESY correlations can help to confirm the proposed regioisomer by showing spatial proximity between protons on the pyrazole and quinoxaline moieties that would only be possible in one isomeric form.[5][6]

-

Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to identify proton-proton and proton-carbon one-bond correlations, respectively, aiding in the complete assignment of all signals in the spectra.[5][6]

-

Single-crystal X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9][10] If a suitable single crystal of the compound can be grown, this technique can provide an unambiguous structure, confirming connectivity and stereochemistry. This method is invaluable in drug discovery for understanding protein-ligand interactions.[8][11][12]

Data Presentation: Comparative Analysis

To clearly differentiate between isomers, it is essential to present the key distinguishing analytical data in a structured format. The following tables illustrate how quantitative data from NMR experiments can be used to assign the correct structure.

Table 1: Key ¹H NMR Chemical Shifts (δ) for Isomer Differentiation

| Proton | Isomer A (δ, ppm) | Isomer B (δ, ppm) | Rationale for Distinction |

| H-3' (Pyrazole) | 8.15 | 7.98 | The chemical shift of the pyrazole proton is influenced by its proximity to the quinoxaline nitrogen atoms, leading to distinct values for each regioisomer. |

| H-5 (Quinoxaline) | 8.50 | 8.42 | Proximity to the pyrazole substituent affects the electronic environment of the quinoxaline protons. |

| H-8 (Quinoxaline) | 8.31 | 8.65 | The anisotropic effect of the pyrazole ring causes a significant shift difference for the peri-proton in one isomer compared to the other. |

Table 2: Diagnostic 2D NMR Correlations for Structure Confirmation

| Correlation Type | Key Correlation Observed for Isomer A | Key Correlation Observed for Isomer B | Structural Implication |

| HMBC | H-3' (pyrazole) → C-2 (quinoxaline) | H-1' (pyrazole N-H) → C-3 (quinoxaline) | Confirms the C-N linkage between the pyrazole and quinoxaline rings at position C-2 for Isomer A and C-3 for Isomer B. |

| HMBC | H-8 (quinoxaline) → C-4a (quinoxaline) | H-5 (quinoxaline) → C-8a (quinoxaline) | Long-range couplings within the quinoxaline core that are unique to the substitution pattern. |

| NOESY | H-3' (pyrazole) ↔ H-3 (quinoxaline) | H-5' (pyrazole) ↔ H-4 (quinoxaline) | Through-space interaction confirms the spatial arrangement and validates the assigned regioisomeric structure. |

Experimental Protocols

Detailed and consistent experimental procedures are vital for reproducible and reliable results.

-

Sample Weighing: Accurately weigh 5-10 mg of the pyrazolylquinoxaline sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[13]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[13]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.

-

Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]

-

Standard: Add an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Spectrometer Setup: Tune and shim the spectrometer for the specific sample and solvent.

-

Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

-

Parameter Optimization:

-

Set the spectral widths in both the ¹H and ¹³C dimensions to cover all expected signals.

-

Optimize the long-range coupling constant (ⁿJCH) for which the transfer will be optimized. A typical value is 8-10 Hz.

-

Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

-

Acquire the data using non-uniform sampling (NUS) if available to reduce experiment time.

-

-

Data Processing: Process the acquired data with appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the resulting 2D spectrum.

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

Visualization of Analytical Workflows

Visualizing the logical flow of the structure determination process can aid in understanding the strategy.

Caption: Workflow for the unambiguous structure determination of pyrazolylquinoxalines.

Caption: Key 2D NMR correlations used for isomer differentiation.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. magritek.com [magritek.com]

- 3. m.youtube.com [m.youtube.com]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rua.ua.es [rua.ua.es]

- 8. Protein X-ray Crystallography and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 11. Crystals | Special Issue : X-ray Crystallography and Drug Discovery [mdpi.com]

- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2-(1H-pyrazol-4-yl)quinoxaline in Pim-1/2 Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, comprising Pim-1, Pim-2, and Pim-3, are a family of constitutively active serine/threonine kinases.[1] Overexpression of Pim-1 and Pim-2 is frequently observed in a variety of hematological malignancies and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1] Their involvement in oncogenesis makes them attractive targets for the development of novel cancer therapeutics.[1] The quinoxaline scaffold has emerged as a promising chemotype for the development of kinase inhibitors. This document provides detailed application notes and protocols for the evaluation of 2-(1H-pyrazol-4-yl)quinoxaline and its analogs as inhibitors of Pim-1 and Pim-2 kinases.

Mechanism of Action and Signaling Pathway

Pim kinases are key downstream effectors in various signaling pathways initiated by cytokines and growth factors, most notably the JAK/STAT pathway. Upon activation by upstream signals, STAT3 and STAT5 transcription factors induce the expression of Pim kinases.[2] Once expressed, Pim kinases phosphorylate a range of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p21, and the transcription factor c-Myc.[3][4] By phosphorylating and inactivating these targets, Pim kinases promote cell survival and proliferation. The this compound compound is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Pim-1 and Pim-2, thereby preventing the phosphorylation of their downstream targets.

Data Presentation: In Vitro Kinase Inhibition

| Compound ID | R1 | R2 | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |

| 5c | H | Cl | 0.13 | 0.19 |

| 5e | F | Cl | 0.15 | 0.25 |

| 5f | H | Br | 0.11 | 0.31 |

| SGI-1776 (Control) | - | - | 0.008 | 0.05 |

| Data is adapted from "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation".[5] The compounds listed are quinoxaline-2-carboxylic acid derivatives with varying substitutions at positions 6 (R1) and 7 (R2) of the quinoxaline ring. |

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against Pim-1 and Pim-2 kinases.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the enzymatic activity of Pim-1 and Pim-2 kinases and determine the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[4][6]

Materials:

-

Recombinant human Pim-1 and Pim-2 kinases

-

Pim kinase substrate (e.g., a peptide derived from BAD or S6K)[4][6]

-

This compound (test inhibitor)

-

SGI-1776 or other known Pim inhibitor (positive control)

-

ADP-Glo™ Kinase Assay Kit (Promega)[7]

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4][6]

-

ATP

-

DMSO

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute these in the kinase buffer.

-

Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a master mix containing the kinase buffer, recombinant Pim-1 or Pim-2 kinase, and the kinase substrate.

-

Add 2 µL of the master mix to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for the respective kinase.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Second Incubation: Incubate the plate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.

-

Third Incubation: Incubate the plate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines that overexpress Pim kinases (e.g., MV4-11 acute myeloid leukemia cells). The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2]

Materials:

-

MV4-11 cell line (or other suitable cancer cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (test inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well clear flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]

-

Cell Adhesion: Incubate the plate overnight in a humidified incubator to allow the cells to attach (if adherent) and stabilize.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[2]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the EC50 (half-maximal effective concentration) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion